(R)-2-Aminooctanoic acid (R)-2-Aminooctanoic acid
Brand Name: Vulcanchem
CAS No.: 106819-03-8
VCID: VC21541733
InChI: InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
SMILES: CCCCCCC(C(=O)O)N
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

(R)-2-Aminooctanoic acid

CAS No.: 106819-03-8

Cat. No.: VC21541733

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Aminooctanoic acid - 106819-03-8

CAS No. 106819-03-8
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name (2R)-2-aminooctanoic acid
Standard InChI InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
Standard InChI Key AKVBCGQVQXPRLD-SSDOTTSWSA-N
Isomeric SMILES CCCCCC[C@H](C(=O)O)N
SMILES CCCCCCC(C(=O)O)N
Canonical SMILES CCCCCCC(C(=O)O)N

Chemical Properties and Structure

(R)-2-Aminooctanoic acid possesses distinct chemical and physical properties that determine its behavior in various applications. The compound is characterized by its specific structural features and measurable parameters.

Basic Chemical Information

The fundamental chemical properties of (R)-2-Aminooctanoic acid are summarized in the following table:

PropertyValue
CAS Number106819-03-8
Molecular FormulaC₈H₁₇NO₂
Molecular Weight159.22600 g/mol
Exact Mass159.12600
PSA63.32000
LogP2.06900
Storage Condition2-8°C

Structural Characteristics

(R)-2-Aminooctanoic acid belongs to the class of alpha-amino acids, with its structure consisting of a carboxylic acid group and an amino group attached to the alpha carbon atom. The R-configuration indicates that the amino group is positioned according to the Cahn-Ingold-Prelog priority rules in a specific three-dimensional arrangement. The long hydrocarbon chain (hexyl group) extends from the alpha carbon, providing hydrophobic properties to the molecule .

Stereochemistry Significance

The chirality of (R)-2-Aminooctanoic acid is particularly important in biological applications. The R-configuration determines how the molecule interacts with biological systems, including enzymes and receptors. This stereochemistry can significantly influence the compound's behavior in biochemical reactions and its effectiveness in various applications .

Synthesis Methods

The synthesis of (R)-2-Aminooctanoic acid presents challenges due to the need for stereospecific reactions. Several approaches have been documented in the scientific literature for obtaining this compound with high enantiomeric purity.

Enzymatic Synthesis

While the search results primarily discuss the synthesis of the S-enantiomer, similar enzymatic approaches could potentially be adapted for the R-enantiomer. The S-enantiomer synthesis employs a transaminase from Chromobacterium violaceum with high stereoselectivity, achieving an enantiomeric excess greater than 98% . For the R-enantiomer, alternative transaminases with opposite stereoselectivity would be required.

Chemical Synthesis Routes

Applications in Research

(R)-2-Aminooctanoic acid has several important applications in biochemical research, particularly in the field of peptide chemistry and antimicrobial development.

Peptide Modification

The amino acid functionality combined with the fatty acid chain makes (R)-2-Aminooctanoic acid valuable for peptide modification. While the search results specifically describe the use of the S-enantiomer for modifying antimicrobial peptides, the R-enantiomer could potentially offer complementary or distinctive properties in similar applications .

Antimicrobial Research

Research with the related S-enantiomer demonstrates that 2-aminooctanoic acid can significantly enhance the antimicrobial activity of peptides. When conjugated to lactoferricin B derivatives, the modified peptides showed up to 16-fold improvement in antibacterial activity against various pathogens including Escherichia coli, Bacillus subtilis, Salmonella typhimurium, Pseudomonas aeruginosa, and Staphylococcus aureus . The R-enantiomer might demonstrate different efficacy profiles due to its distinct stereochemistry.

Structure-Activity Relationships

The importance of (R)-2-Aminooctanoic acid in structure-activity relationship studies is evident from its appearance in multiple scientific publications. The presence of this unnatural amino acid in peptide sequences can alter properties such as hydrophobicity, bioavailability, and target interaction, making it a valuable tool in medicinal chemistry and drug development research .

Comparative Analysis with S-Enantiomer

Understanding the differences between (R)-2-Aminooctanoic acid and its enantiomer is crucial for appropriate application selection.

Structural Differences

While (R) and (S)-2-Aminooctanoic acid share identical molecular formulas and similar physicochemical properties, they differ in their three-dimensional configuration. This difference can significantly impact their biological activity and interaction with chiral biological targets such as enzymes, receptors, and other biomolecules .

Biological Activity Comparison

The search results indicate that (S)-2-Aminooctanoic acid has been extensively studied for enhancing antimicrobial peptides. For instance, when used for terminal modification of peptides derived from lactoferricin B, it significantly improved their antibacterial activity. The C-terminally modified peptide exhibited minimal inhibitory concentrations (MIC) as low as 25 μg/ml for Escherichia coli and was the only peptide tested that showed complete inhibition of Staphylococcus aureus growth . The R-enantiomer may exhibit different efficacy or mechanism of action due to its opposite stereochemistry.

(R)-2-Aminooctanoic acid has been referenced in numerous scholarly publications, indicating its significance in chemical and biochemical research.

Research Focus Areas

The research involving (R)-2-Aminooctanoic acid spans several disciplines, including:

  • Organic synthesis and methodology

  • Enzymatic catalysis

  • Peptide chemistry

  • Antimicrobial development

  • Medicinal chemistry

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